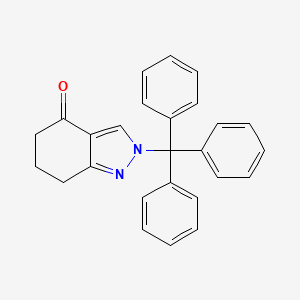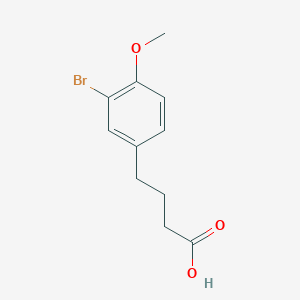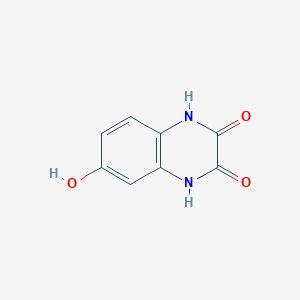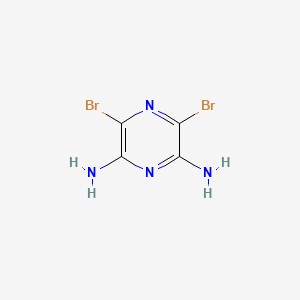
3,5-Dibromopyrazine-2,6-diamine
描述
3,5-Dibromopyrazine-2,6-diamine is a chemical compound with the molecular formula C₄H₄Br₂N₄ and a molecular weight of 267.91 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features two bromine atoms and two amino groups attached to the pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
3,5-Dibromopyrazine-2,6-diamine can be synthesized through several methods. One common approach involves the bromination of pyrazine-2,6-diamine using N-bromosuccinimide in the presence of water and dimethyl sulfoxide at room temperature for four hours . This method ensures the selective bromination at the 3 and 5 positions of the pyrazine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3,5-Dibromopyrazine-2,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can participate in redox reactions, leading to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or substituted amines.
Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.
Reduction Products: Reduction typically yields primary or secondary amines.
科学研究应用
3,5-Dibromopyrazine-2,6-diamine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and photoredox catalysts.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of corrosion inhibitors and other specialty chemicals.
作用机制
The mechanism of action of 3,5-Dibromopyrazine-2,6-diamine involves its interaction with molecular targets through its amino and bromine substituents. The compound can act as a ligand, forming coordination complexes with metal ions. It can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity towards biological targets . The exact pathways and molecular targets depend on the specific application and the nature of the interacting species.
相似化合物的比较
Similar Compounds
2,5-Dibromopyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2,6-Dibromopyridine: Another pyridine derivative with bromine atoms at the 2 and 6 positions.
2,5-Dibromopyrazine: A pyrazine derivative with bromine atoms at the 2 and 5 positions.
Uniqueness
3,5-Dibromopyrazine-2,6-diamine is unique due to the presence of both amino and bromine substituents on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. The specific positioning of these substituents allows for selective interactions and reactions that are not possible with other similar compounds.
属性
IUPAC Name |
3,5-dibromopyrazine-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N4/c5-1-3(7)10-4(8)2(6)9-1/h(H4,7,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLAFGNOMZXJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)N)Br)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


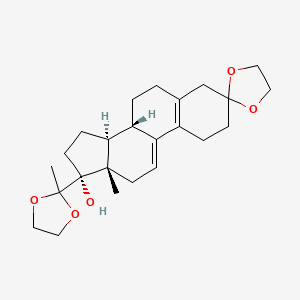
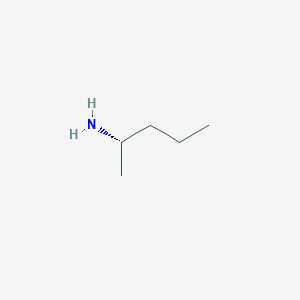
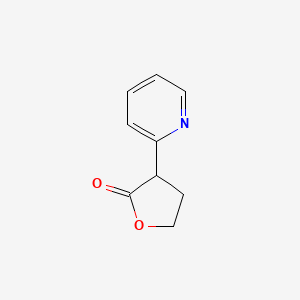
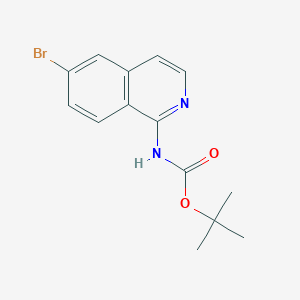

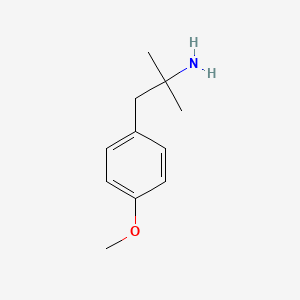

![benzhydryl (6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3181168.png)

